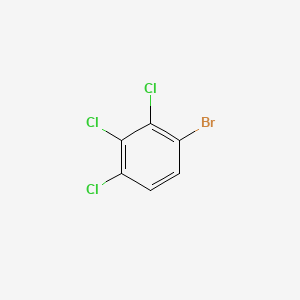

1-Bromo-2,3,4-trichlorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-2,3,4-trichlorobenzene is a useful research compound. Its molecular formula is C6H2BrCl3 and its molecular weight is 260.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Bromo-2,3,4-trichlorobenzene serves as an important intermediate in the synthesis of various biologically active compounds. Its ability to undergo halogen dance reactions allows for the rearrangement of halogens within the aromatic ring, facilitating the production of other chlorinated compounds.

Case Study: Synthesis of 1,2,3-Trichloro-5-bromobenzene

A notable application involves the conversion of this compound to 1,2,3-trichloro-5-bromobenzene using potassium tert-butoxide as a catalyst. This reaction occurs under mild conditions (ambient temperature) and achieves a high equilibrium ratio of products (approximately 80:20) without significant material loss, allowing for recycling of the starting material .

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized as a precursor for synthesizing various therapeutic agents. Its role as an intermediate in producing compounds with biological activity makes it valuable for drug development.

Example: Biologically Active Compounds

Research indicates that derivatives formed from this compound exhibit potential anti-inflammatory and anti-cancer properties. For instance, modifications to this compound have led to the discovery of new agents that target specific pathways in disease processes .

Environmental Applications

The compound is also significant in environmental studies due to its persistence and potential toxicity. It has been analyzed in soil and water samples to assess contamination levels and human health risks associated with chlorinated compounds.

Case Study: Human Health Risk Assessment

A comprehensive risk assessment conducted by the Environmental Protection Agency highlighted the presence of this compound in contaminated sites. The study evaluated exposure pathways and toxicity values to determine potential health risks for residents near contaminated areas .

Analytical Chemistry

In analytical chemistry, this compound can be analyzed using high-performance liquid chromatography (HPLC). Its separation characteristics make it suitable for identifying impurities in complex mixtures.

Methodology: HPLC Analysis

The use of a reverse-phase HPLC method allows for effective separation and quantification of this compound. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility .

Data Table: Summary of Applications

Propiedades

IUPAC Name |

1-bromo-2,3,4-trichlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJXALKMVSMDPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147920 |

Source

|

| Record name | Benzene, bromotrichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107103-78-6 |

Source

|

| Record name | Benzene, bromotrichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107103786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, bromotrichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.